KAG-308 is a selective and orally active agonist of the EP4 receptor, a subtype of prostaglandin E2 receptor. This compound has garnered attention for its potential therapeutic applications in treating various inflammatory diseases, particularly ulcerative colitis and osteoarthritis. KAG-308 is identified by the chemical identifier 1215192-68-9 and has shown significant efficacy in preclinical studies, suggesting its role as a promising candidate for managing inflammatory bowel disease and related conditions .
KAG-308 is classified as a synthetic organic compound. It belongs to the category of prostaglandin E2 receptor agonists, specifically targeting the EP4 receptor subtype. The compound has been extensively studied for its pharmacological properties and potential applications in treating inflammatory disorders. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in medicinal chemistry and pharmacology .
The synthesis of KAG-308 involves a multi-step process that includes the formation of a tetrazole ring, which is crucial for its biological activity. The synthetic route typically follows these stages:
Industrial production of KAG-308 employs optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow reactors and automated systems are utilized to maintain consistent quality during production. Advanced purification methods, including chromatography and crystallization, are critical for obtaining the final product that meets required specifications.
The molecular formula of KAG-308 is C24H30F2N4O3. The compound's structure features a complex arrangement that includes a tetrazole ring, which contributes to its receptor selectivity.
KAG-308 participates in various chemical reactions that can modify its structure and potentially alter its biological activity:
KAG-308 exerts its pharmacological effects primarily through selective activation of the EP4 receptor. This activation leads to several downstream effects:
KAG-308 is characterized by its solid state at room temperature with specific melting points that can vary based on purity levels.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.
Detailed studies have reported on the pharmacokinetic profiles of KAG-308, indicating relatively high bioavailability upon oral administration, which enhances its potential as a therapeutic agent .
KAG-308 has significant scientific uses primarily in:
KAG-308 possesses the molecular formula C₂₄H₃₀F₂N₄O₃ and a molecular weight of 460.52 g/mol. Its structure integrates a cis-bicyclo[3.3.0]octane core decorated with fluorine atoms at the 4-position and a tetrazole ring connected via a butenylidene linker [1] [6]. Critical stereochemical elements include three chiral centers (6R,7R,3R) that enforce a rigid, U-shaped conformation, essential for high-affinity receptor binding. The tetrazole moiety—a carboxylic acid bioisostere—enhances metabolic stability and membrane permeability, while the difluorinated bicyclic segment provides resistance to oxidative degradation [6] [7]. These features collectively enable optimal pharmacokinetics for oral administration.
Table 1: Molecular Descriptors of KAG-308
Property | Value |
---|---|
CAS Registry Number | 1215192-68-9 |
Molecular Formula | C₂₄H₃₀F₂N₄O₃ |
Exact Mass | 460.2286 g/mol |
Elemental Composition | C 62.59%, H 6.57%, F 8.25%, N 12.17%, O 10.42% |
SMILES | OC@HC@HC@([H])[C@@]1([H])OC3=C/CCCC4=NN=NN4 |
Solubility Profile | ≥60 mg/mL in DMSO; Insoluble in water |
KAG-308 is classified pharmacologically as a potent and selective agonist of the prostaglandin E receptor subtype 4 (EP4). Binding assays reveal exceptional affinity for human EP4, with a Ki of 2.57 nM and an EC₅₀ of 17 nM in functional cAMP accumulation studies [1] [5]. Its selectivity profile demonstrates >500-fold preference for EP4 over related receptors: Ki values for EP1 (1,410 nM), EP2 (1,540 nM), EP3 (32.4 nM), and IP (52.9 nM) confirm subtype specificity [2] [6]. This precision underpins its therapeutic utility by minimizing off-target effects. Crucially, KAG-308 exhibits oral bioavailability, enabling systemic delivery without peptide degradation—a limitation of natural PGE₂ [4] [5]. In vivo, it achieves sufficient plasma and tissue concentrations (e.g., synovium: 33.3 nM; cartilage: 13.6 nM) to activate EP4 receptors therapeutically [3].
Table 2: Receptor Selectivity Profile of KAG-308
Receptor Subtype | Ki (nM) | EC₅₀ (nM) | Selectivity Ratio (vs. EP4) |
---|---|---|---|
Human EP4 | 2.57 | 17 | 1 |
Human EP3 | 32.4 | 160 | 12.6 |
Human IP | 52.9 | >10,000 | 20.6 |
Human EP1 | 1,410 | 1,000 | 548.6 |
Human EP2 | 1,540 | 1,000 | 599.2 |
The EP4 receptor, one of four G-protein-coupled receptors (GPCRs) for PGE₂, primarily couples to Gαs proteins, activating adenylate cyclase (AC) to elevate intracellular cyclic adenosine monophosphate (cAMP) [3] [8]. Unlike the related EP2 receptor, EP4 also engages β-arrestin-dependent signaling and phosphatidylinositol 3-kinase (PI3K) pathways, enabling nuanced biological responses such as anti-inflammatory gene transcription and cytoskeletal remodeling [3] [8]. In immune cells, EP4 activation suppresses nuclear factor-kappa B (NF-κB) translocation, while in stromal cells, it triggers cAMP response element-binding protein (CREB) phosphorylation—a mechanism verified in KAG-308-treated chondrocytes where phospho-CREB levels rise dose-dependently (EC₅₀: 0.15 nM) [3]. These pathways collectively regulate cytokine production, matrix metabolism, and cellular differentiation, positioning EP4 as a pivotal modulator of tissue homeostasis.
EP4 signaling exhibits context-dependent duality: it concurrently dampens inflammatory cascades and activates reparative mechanisms. In inflamed tissues, KAG-308-mediated EP4 agonism reduces tumor necrosis factor-alpha (TNF-α) secretion by up to 80% in human peripheral blood mononuclear cells (PBMCs) and mouse synoviocytes by blocking NF-κB activation [1] [3]. Concurrently, it promotes epithelial and mesenchymal cell proliferation via PI3K/Epac1/Rap1 pathways, accelerating mucosal barrier restoration in colitis and cartilage integrity preservation in OA [3] [5]. This dual functionality addresses core pathophysiological processes—excessive immune activation and impaired tissue healing—making EP4 a compelling target for diseases like UC and OA where both processes coexist destructively.
In UC, EP4 receptor expression diminishes in inflamed colonic mucosa, impairing resolution pathways and perpetuating TNF-α-driven damage [4] [5]. Similarly, OA-affected joints exhibit elevated PGE₂ levels but dysfunctional EP4 signaling in chondrocytes and synoviocytes, leading to unchecked metalloproteinase activity and cartilage catabolism [3]. KAG-308 rectifies this imbalance:
Current UC therapies (e.g., corticosteroids, anti-TNF antibodies) inadequately address epithelial repair, leaving patients vulnerable to relapse [5]. Similarly, OA management relies on analgesics and NSAIDs that offer symptomatic relief but fail to halt cartilage degradation [3] [6]. KAG-308 bridges this gap by:
Table 3: Efficacy of KAG-308 in Preclinical Disease Models
Disease Model | Dose & Route | Key Outcomes | Reference |
---|---|---|---|
DSS-Induced Colitis (Mouse) | 3 mg/kg/day oral | ↓ Disease Activity Index (50%); ↑ Mucosal healing (3-fold); ↓ TNF-α (70%) | [5] |
AOM/DSS Colitis-Associated Cancer (Mouse) | 3 mg/kg/day oral | ↓ Tumor multiplicity (40%); ↓ Mortality (60% vs. control) | [4] |
Surgical OA (Mouse) | 3 mg/kg/day oral | ↓ OARSI score (50%); ↓ Synovitis (70%); ↓ Mmp13/TNF in synovium (60–75%) | [3] |
Collagen-Induced Arthritis (Mouse) | 1–3 mg/kg/day oral | ↓ Joint swelling (55%); ↓ Hydroxyproline (40%); ↓ TGF-β1 (50%) | [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7